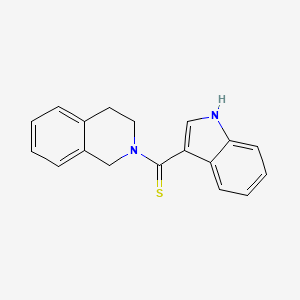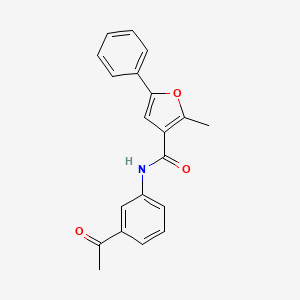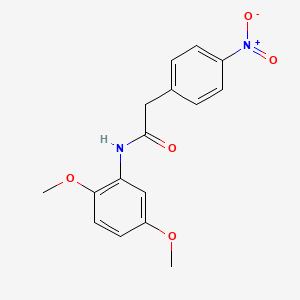
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has been studied extensively for its potential applications in scientific research due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and pathways in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline possesses various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its unique structure and properties, which make it a potential drug lead compound. Additionally, this compound has been found to possess various biological activities, which may make it a useful tool for studying various biological pathways and processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline. One direction is the further study of its mechanism of action, which may help to elucidate its potential applications in scientific research. Additionally, further studies may be conducted to explore the potential use of this compound as a drug lead compound for the treatment of various diseases. Finally, studies may be conducted to explore the potential use of this compound in combination with other compounds or therapies to enhance its biological activities.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One of the most common methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 1H-indole-3-carbonyl chloride in the presence of a base. This reaction results in the formation of the desired compound in good yield and purity.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in scientific research. This compound has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Due to its unique structure and properties, this compound has also been studied for its potential as a drug lead compound.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(1H-indol-3-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c21-18(16-11-19-17-8-4-3-7-15(16)17)20-10-9-13-5-1-2-6-14(13)12-20/h1-8,11,19H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQRMRAXZJNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl(1H-indol-3-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)
![N-(3-chloro-4-methylphenyl)-2-[2-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5693665.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5693673.png)



![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-3-fluoroaniline](/img/structure/B5693722.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)